molecular formula C14H18O2 B12659198 2-(p-Methoxybenzyl)-2-methylpent-3-enal CAS No. 85136-04-5

2-(p-Methoxybenzyl)-2-methylpent-3-enal

Katalognummer: B12659198
CAS-Nummer: 85136-04-5
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: BUBYHHZFOXNUOF-RUDMXATFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-methoxybenzyl)-2-methylpent-3-enal typically involves the reaction of p-methoxybenzaldehyde with other organic compounds under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of advanced technologies such as continuous flow reactors and automated synthesis systems is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(p-methoxybenzyl)-2-methylpent-3-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield p-methoxybenzoic acid, while reduction can produce p-methoxybenzyl alcohol .

Wissenschaftliche Forschungsanwendungen

2-(p-methoxybenzyl)-2-methylpent-3-enal has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 2-(p-methoxybenzyl)-2-methylpent-3-enal involves its interaction with various molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response. Similarly, its anti-cancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(p-methoxybenzyl)-2-methylpent-3-enal include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. For example, the presence of both the methoxy group and the enal structure contributes to its distinct reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

85136-04-5

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

(E)-2-[(4-methoxyphenyl)methyl]-2-methylpent-3-enal

InChI

InChI=1S/C14H18O2/c1-4-9-14(2,11-15)10-12-5-7-13(16-3)8-6-12/h4-9,11H,10H2,1-3H3/b9-4+

InChI-Schlüssel

BUBYHHZFOXNUOF-RUDMXATFSA-N

Isomerische SMILES

C/C=C/C(C)(CC1=CC=C(C=C1)OC)C=O

Kanonische SMILES

CC=CC(C)(CC1=CC=C(C=C1)OC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.